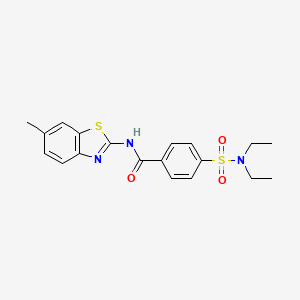
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Its structural complexity and unique functional groups suggest potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the compound's biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C17H20N3O3S2. The structure consists of a benzamide core linked to a benzothiazole moiety and a diethylsulfamoyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 364.48 g/mol |
| CAS Number | 476276-67-2 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Intermediate : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Preparation of Benzamide Intermediate : Reaction of substituted aniline with a benzoyl chloride derivative.
- Coupling Reaction : The final step involves coupling the benzothiazole intermediate with the benzamide intermediate using a coupling agent like EDCI.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit specific enzymes involved in cancer cell proliferation, such as tyrosine kinases . The mechanism involves interrupting signaling pathways critical for tumor growth.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, particularly against bacterial strains. Its ability to interfere with bacterial cell wall synthesis contributes to its efficacy.
Neuroprotective Effects
A series of related benzothiazole derivatives were evaluated for neurotoxicity and anticonvulsant properties. Compounds showed promise in reducing seizure activity without significant neurotoxicity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell signaling.
- Cell Membrane Interaction : It disrupts bacterial cell membranes, leading to cell death.
Case Studies
- Anticancer Study : A study evaluated the anticancer properties of various benzothiazole derivatives, including this compound. Results indicated significant inhibition of cancer cell lines, suggesting its potential as a therapeutic agent .
- Neurotoxicity Assessment : Another study assessed the neurotoxic effects of similar compounds and found that they did not exhibit significant toxicity while demonstrating anticonvulsant properties.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-9-7-14(8-10-15)18(23)21-19-20-16-11-6-13(3)12-17(16)26-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQJEOFZWYFPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














